(1-Butyroxy)ethyl ethyl carbonate
Description
(1-Butyroxy)ethyl ethyl carbonate is a carbonate ester derivative characterized by a butyroxy (butyl ester) group and an ethyl carbonate moiety. Structurally, it combines a branched alkyl chain (butyroxy) with an ethoxycarbonyl group, making it a hybrid of ester and carbonate functionalities.
Synthesis: Carbonate esters are typically synthesized via transesterification reactions. For example, ethyl methyl carbonate (EMC) is produced by reacting dimethyl carbonate (DMC) with ethanol under mild conditions . Similarly, this compound could be synthesized through the reaction of diethyl carbonate with a butyroxy-containing alcohol or via alkylation of a precursor carbonate.
Applications: Carbonate esters are widely used as solvents in lithium-ion battery electrolytes due to their high polarity and stability .
Properties
Molecular Formula |
C9H16O5 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-ethoxycarbonyloxyethyl butanoate |
InChI |
InChI=1S/C9H16O5/c1-4-6-8(10)13-7(3)14-9(11)12-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
JETAWAMBWFMMDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)OC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a butyroxy chain and ethyl carbonate group. Below is a comparison with structurally related esters and carbonates:
Physicochemical Properties
- Polarity: Carbonates (e.g., EMC, DEC) exhibit higher polarity than simple esters (e.g., ethyl butanoate), improving their solubility in polar solvents .
- Boiling Point : Butyroxy-containing compounds likely have higher boiling points than methyl or ethyl analogs due to increased molecular weight.
- Stability : Carbonates are more hydrolytically stable than esters, but the butyroxy group may reduce stability compared to DEC .
Stability and Reactivity
- Hydrolysis : Carbonates resist hydrolysis better than esters, but the presence of a butyroxy group could introduce susceptibility under acidic/alkaline conditions.
- Thermal Degradation : Symmetric carbonates (e.g., DEC) decompose at higher temperatures than asymmetric ones (e.g., EMC). The branched butyroxy chain may lower the degradation onset temperature .
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